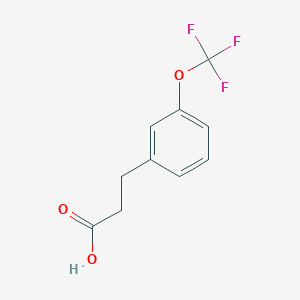







|
REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[O:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH:7]=[CH:8][C:9]([OH:11])=[O:10]>[Pd].C(OCC)(=O)C>[F:1][C:2]([F:15])([F:16])[O:3][C:4]1[CH:5]=[C:6]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:12]=[CH:13][CH:14]=1
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC=1C=C(C=CC(=O)O)C=CC1)(F)F
|
|
Name
|
|
|
Quantity
|
0.69 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
Filtration over kieselguhr
|
|
Type
|
WASH
|
|
Details
|
by washing three times with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined filtrates were concentrated in vacuo at from 25 to 40° C. (yield 15.8 g)
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(OC=1C=C(C=CC1)CCC(=O)O)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |